molecular formula C20H26N2O7 B13042805 8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid

8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid

Cat. No.: B13042805
M. Wt: 406.4 g/mol
InChI Key: DWUWADCTSDKJFA-UHFFFAOYSA-N
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Description

8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[35]Nonane-7-Carboxylic Acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid typically involves multiple steps, including the protection of functional groups, formation of the spirocyclic core, and subsequent deprotection. Common reagents used in the synthesis include tert-butyl chloroformate, benzyl chloroformate, and various amines and alcohols. The reaction conditions often involve the use of organic solvents such as dichloromethane and tetrahydrofuran, with temperatures ranging from -78°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimization of reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as modulation of cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms are still being elucidated .

Comparison with Similar Compounds

Similar Compounds

  • 7-((Tert-Butoxy)Carbonyl)-7-Azaspiro[3.5]Nonane-1-Carboxylic Acid
  • 1-((Benzyloxy)Carbonyl)-7-Azaspiro[3.5]Nonane-7-Carboxylate

Uniqueness

8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid is unique due to its spirocyclic structure and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8-phenylmethoxycarbonyl-5-oxa-2,8-diazaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C20H26N2O7/c1-19(2,3)29-17(25)21-11-20(12-21)13-22(15(10-28-20)16(23)24)18(26)27-9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)

InChI Key

DWUWADCTSDKJFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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